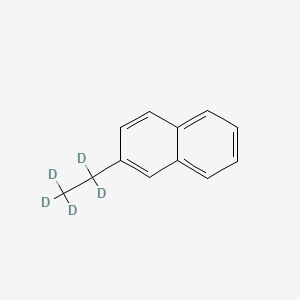

2-Ethylnaphthalene-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-(1,1,2,2,2-pentadeuterioethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h3-9H,2H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTJVVYSTUQWNI-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Ethylnaphthalene-d5: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of 2-Ethylnaphthalene-d5, a deuterated analog of 2-ethylnaphthalene. This isotopically labeled compound serves as a valuable internal standard in quantitative analysis, particularly in mass spectrometry-based methods for pharmacokinetics, metabolism, and environmental monitoring studies.

Core Chemical Properties

This compound is a stable, non-radioactive isotopically labeled form of 2-ethylnaphthalene where five hydrogen atoms on the ethyl group have been replaced with deuterium. This substitution results in a mass shift that allows for its clear differentiation from the unlabeled analyte in mass spectrometric analyses, while maintaining nearly identical physicochemical properties.

Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound and its non-deuterated counterpart, 2-Ethylnaphthalene.

Table 1: General Chemical Properties

| Property | This compound | 2-Ethylnaphthalene |

| Chemical Formula | C₁₂H₇D₅ | C₁₂H₁₂ |

| Molecular Weight | 161.26 g/mol [1] | 156.22 g/mol [2][3] |

| CAS Number | 1219805-14-7[1] | 939-27-5[2][3] |

| Synonyms | 2-(Ethyl-d5)naphthalene, β-Ethylnaphthalene-d5 | β-Ethylnaphthalene |

| Isotopic Enrichment | ≥98 atom % D | Not Applicable |

Table 2: Physicochemical Properties

| Property | This compound | 2-Ethylnaphthalene |

| Appearance | Colorless to pale yellow liquid | Colorless liquid[3] |

| Boiling Point | ~251-252 °C (estimated) | 251-252 °C[2][3] |

| Melting Point | ~-70 °C (estimated) | -70 °C[2] |

| Density | ~0.992 g/mL at 25 °C (estimated) | 0.992 g/mL at 25 °C[2][3] |

| Solubility | Soluble in organic solvents (e.g., DMSO, methanol, acetone) | Insoluble in water[4] |

| Refractive Index | ~1.599 (at 20 °C) | n20/D 1.599[2] |

Synthesis of this compound

The synthesis of this compound typically involves the introduction of deuterium into the ethyl group of 2-ethylnaphthalene. A common and efficient method is through catalytic transfer deuteration. This technique utilizes a deuterium donor, such as deuterated isopropanol or deuterium oxide (D₂O), in the presence of a suitable catalyst.

Experimental Protocol: Transfer Deuteration

This protocol describes a general procedure for the synthesis of this compound adapted from transfer hydrogenation methods.

Materials:

-

2-Ethynylnaphthalene (starting material)

-

Deuterium oxide (D₂O) or deuterated isopropanol (as deuterium source)

-

Copper(II) acetate (catalyst)

-

A suitable phosphine ligand (e.g., (R)-(-)-5,5'-bis[di(3,5-ditert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole)

-

A silane reducing agent (e.g., methyl dimethoxy silane)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous isopropanol

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for chromatography)

Procedure:

-

Catalyst Preparation: In a nitrogen-filled glovebox, the copper(II) acetate and phosphine ligand are dissolved in anhydrous THF in a reaction vessel. The silane reducing agent is then added, and the mixture is stirred until a color change indicates the formation of the active catalyst.

-

Reaction Setup: In a separate flask, 2-ethynylnaphthalene is dissolved in a mixture of anhydrous THF and isopropanol.

-

Deuteration Reaction: The solution of 2-ethynylnaphthalene is added to the catalyst mixture. The reaction vessel is sealed and heated to an appropriate temperature (e.g., 60 °C) for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered through a plug of silica gel. The solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure this compound.

-

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the isotopic purity.

Application as an Internal Standard in GC-MS Analysis

This compound is primarily used as an internal standard for the quantification of 2-ethylnaphthalene and other polycyclic aromatic hydrocarbons (PAHs) in various matrices. The addition of a known amount of the deuterated standard at the beginning of the sample preparation process allows for the correction of analyte loss during extraction and instrumental analysis, thereby improving the accuracy and precision of the results.

Experimental Protocol: Quantification of an Analyte using this compound as an Internal Standard

This protocol outlines a general workflow for the analysis of a hypothetical analyte in a biological matrix using GC-MS with this compound as an internal standard.

1. Sample Preparation:

- To a known volume or weight of the sample (e.g., 1 mL of plasma), a precise amount of this compound working solution is added.

- The sample is then subjected to an extraction procedure (e.g., liquid-liquid extraction with hexane or solid-phase extraction) to isolate the analyte and the internal standard.

- The organic extract is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a small volume of a suitable solvent (e.g., hexane).

2. GC-MS Analysis:

- An aliquot of the reconstituted extract is injected into the GC-MS system.

- Gas Chromatography (GC) Conditions:

- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.

- Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the analyte and this compound. For this compound, the molecular ion (m/z 161) and a fragment ion would be monitored. For the analyte, its specific molecular and fragment ions would be selected.

3. Data Analysis:

- The peak areas of the analyte and the internal standard are integrated.

- A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards.

- The concentration of the analyte in the unknown samples is then calculated using the regression equation from the calibration curve.

Metabolic Pathway

2-Ethylnaphthalene, and by extension its deuterated analog, is metabolized in vivo primarily by the cytochrome P450 (CYP) family of enzymes.[5] The metabolic process can involve oxidation of both the aromatic ring and the ethyl side chain. Understanding these pathways is crucial in drug development to assess potential drug-drug interactions and metabolic clearance rates.

Caption: Simplified metabolic pathway of this compound.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the use of this compound as an internal standard in a quantitative analytical method.

References

A Technical Guide to 2-Ethylnaphthalene-d5 (CAS 1219805-14-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Ethylnaphthalene-d5, a deuterated analog of 2-Ethylnaphthalene. This isotopically labeled compound serves as a valuable tool in various scientific disciplines, particularly in analytical chemistry as an internal standard. This document outlines its chemical and physical properties, provides insights into its synthesis and applications, and includes detailed experimental methodologies.

Core Compound Information

This compound is a stable, isotopically labeled form of 2-Ethylnaphthalene where the five hydrogen atoms on the ethyl group have been replaced with deuterium. This substitution results in a mass increase, which is readily detectable by mass spectrometry, making it an ideal internal standard for quantitative analysis of 2-Ethylnaphthalene and related polycyclic aromatic hydrocarbons (PAHs).

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound and its unlabeled counterpart for comparison.

| Property | This compound | 2-Ethylnaphthalene (unlabeled) |

| CAS Number | 1219805-14-7 | 939-27-5 |

| Molecular Formula | C₁₂H₇D₅ | C₁₂H₁₂ |

| Molecular Weight | 161.25 g/mol | 156.22 g/mol |

| Appearance | Colorless to pale yellow liquid | Colorless liquid |

| Boiling Point | ~251-252 °C (lit.) | 251-252 °C (lit.) |

| Melting Point | Not available | -7.0 °C (lit.) |

| Density | Not available | 0.992 g/mL at 25 °C (lit.) |

| Refractive Index | Not available | n20/D 1.599 (lit.) |

Spectral Data (for unlabeled 2-Ethylnaphthalene)

| Analytical Technique | Key Data Points for 2-Ethylnaphthalene (CAS 939-27-5) |

| ¹H NMR | Chemical shifts (ppm) at approximately 7.79, 7.76, 7.62, 7.42, 7.40, 7.34 (aromatic protons), 2.81 (quartet, -CH₂-), and 1.32 (triplet, -CH₃).[1] |

| Mass Spectrometry (EI) | Key m/z peaks at 141 (base peak), 156 (molecular ion), and 115.[2][3] |

| Infrared (IR) Spectroscopy | Characteristic peaks corresponding to aromatic C-H stretching and bending, and aliphatic C-H stretching. |

Synthesis Pathway

The synthesis of this compound can be approached through established methods for naphthalene ring formation, such as the Haworth synthesis, followed by or incorporating deuteration of the ethyl group. A plausible synthetic route is outlined below.

Caption: Conceptual synthesis pathway for this compound.

Experimental Protocol: Conceptual Synthesis

-

Friedel-Crafts Acylation: Benzene is reacted with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form β-benzoylpropionic acid.[4][5][6]

-

Clemmensen Reduction: The keto group of β-benzoylpropionic acid is reduced to a methylene group using amalgamated zinc and hydrochloric acid to yield γ-phenylbutyric acid.[5][7]

-

Ring Closure: The γ-phenylbutyric acid is treated with a dehydrating agent such as polyphosphoric acid to induce intramolecular acylation, forming α-tetralone.[5][7]

-

Second Clemmensen Reduction: The keto group of α-tetralone is reduced to form tetralin.[5][7]

-

Aromatization: The tetralin is dehydrogenated using a catalyst like palladium on carbon (Pd/C) at elevated temperatures to form naphthalene.[5][7]

-

Friedel-Crafts Acylation of Naphthalene: Naphthalene is then acylated with acetyl chloride and AlCl₃ to produce 2-acetonaphthone.

-

Catalytic Deuteration: The final step involves the reduction of the keto group of 2-acetonaphthone and the simultaneous deuteration of the ethyl group. This can be achieved through catalytic hydrogenation using deuterium gas (D₂) and a palladium catalyst.

Applications and Experimental Workflows

The primary application of this compound is as an internal standard for the quantification of PAHs in various matrices, including environmental samples (air, water, soil) and biological tissues. Its chemical similarity to the target analytes ensures that it behaves similarly during sample preparation and analysis, thus correcting for variations in extraction efficiency and instrument response.

Experimental Workflow: Quantification of PAHs in Environmental Samples using GC-MS

The following diagram illustrates a typical workflow for the analysis of PAHs in an environmental sample using this compound as an internal standard.

References

- 1. 2-ETHYLNAPHTHALENE(939-27-5) 1H NMR spectrum [chemicalbook.com]

- 2. 2-Ethylnaphthalene | C12H12 | CID 13652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Naphthalene, 2-ethyl- [webbook.nist.gov]

- 4. Using Haworth's synthesis, how will you prepare(a) Naphthalene(b) 2-Ethyl.. [askfilo.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

Technical Guide: Physical Characteristics of 2-Ethylnaphthalene-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of 2-Ethylnaphthalene-d5. Due to the limited availability of specific experimental data for the deuterated form, this guide also includes data for the non-deuterated analogue, 2-Ethylnaphthalene, which serves as a close proxy for its physical properties.

Data Summary

The following table summarizes the key physical and chemical properties of this compound and its non-deuterated counterpart. It is important to note that properties such as melting point, boiling point, and density for the deuterated compound are often approximated from the well-characterized non-deuterated form.

| Property | This compound | 2-Ethylnaphthalene (Non-deuterated) |

| Chemical Formula | C₁₂H₇D₅ | C₁₂H₁₂[1][2] |

| Molecular Weight | 161.26 g/mol [3][4][5] | 156.22 g/mol [1] |

| CAS Number | 1219805-14-7[3][4][5][6][7] | 939-27-5[1] |

| Appearance | - | Colorless to light yellow liquid[1][2][8] |

| Melting Point | No experimental data available | -70 °C[8][9] |

| Boiling Point | Predicted: 257.8 ± 3.0 °C at 760 mmHg | 251-252 °C[9] |

| Density | Predicted: 1.0 ± 0.1 g/cm³ | 0.992 g/mL at 25 °C[9] |

| Refractive Index | Predicted: 1.602 | n20/D 1.599[9] |

| Solubility | Expected to be insoluble in water; soluble in organic solvents | Insoluble in water[1][9]; Soluble in hexane, benzene, toluene, chloroform[2] |

| Isotopic Enrichment | 99 atom % D[3][5] | Not Applicable |

| Stability | Stable under recommended storage conditions (room temperature)[3][5] | Stable, combustible, incompatible with strong oxidizing agents[9] |

Experimental Protocols

The following sections detail standard laboratory methodologies for determining the key physical properties outlined above. These are generalized protocols applicable to organic compounds like this compound.

2.1. Melting Point Determination (Capillary Method)

The melting point is determined as the temperature range over which a solid substance transitions to a liquid.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.

-

Procedure:

-

A small amount of the finely powdered solid sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[1][9]

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.[1][8]

-

The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[8]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has completely melted into a clear liquid is recorded as the end of the melting range.[9]

-

For accuracy, the determination is typically repeated at least twice, and the average value is reported.

-

2.2. Boiling Point Determination (Microscale Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

-

Apparatus: Thiele tube or similar heating bath, small test tube (fusion tube), capillary tube (sealed at one end), thermometer, rubber band or wire for attachment.

-

Procedure:

-

A few milliliters of the liquid sample are placed into a fusion tube.[7]

-

A capillary tube, with its open end downwards, is placed inside the fusion tube containing the liquid.[7][10]

-

The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7]

-

The assembly is heated in a heating bath (e.g., Thiele tube with mineral oil) slowly and uniformly.[7]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[7]

-

The heating is stopped, and the bath is allowed to cool slowly.

-

The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point. This is the temperature where the vapor pressure of the liquid equals the atmospheric pressure.[11]

-

2.3. Density Determination (Gravimetric Method)

The density is determined by measuring the mass of a known volume of the liquid.

-

Apparatus: Analytical balance, graduated cylinder or pycnometer, thermometer.

-

Procedure:

-

The mass of a clean, dry graduated cylinder is measured using an analytical balance.[12]

-

A specific volume of the liquid (e.g., 5-10 mL) is carefully added to the graduated cylinder. The exact volume is recorded from the meniscus.[12]

-

The mass of the graduated cylinder containing the liquid is measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.[13]

-

The density is calculated using the formula: Density = Mass / Volume.

-

The temperature at which the measurement is made should be recorded as density is temperature-dependent.

-

2.4. Solubility Determination

This protocol provides a qualitative assessment of a compound's solubility in various solvents.

-

Apparatus: Small test tubes, vortex mixer or stirring rods, selection of solvents (e.g., water, hexane, ethanol, toluene).

-

Procedure:

-

Approximately 25 mg of the solute (this compound) is placed into a small test tube.[3]

-

A small portion of the solvent (e.g., 0.5 mL) is added to the test tube.[3]

-

The mixture is vigorously agitated (e.g., using a vortex mixer) for 1-2 minutes.[14]

-

The mixture is visually inspected to determine if the solute has dissolved completely. A compound is considered soluble if it forms a clear, homogeneous solution.

-

If the compound does not dissolve, the mixture can be gently warmed to observe any change in solubility with temperature.

-

The process is repeated with different solvents to establish a solubility profile.[14]

-

Logical Relationships

The physical properties of isotopically labeled compounds are closely related to their unlabeled counterparts. The following diagram illustrates the logical inference of this compound's properties from the known data of 2-Ethylnaphthalene.

Caption: Relationship between 2-Ethylnaphthalene and its deuterated form.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. scribd.com [scribd.com]

- 5. pennwest.edu [pennwest.edu]

- 6. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. byjus.com [byjus.com]

- 10. byjus.com [byjus.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. wjec.co.uk [wjec.co.uk]

- 14. scribd.com [scribd.com]

2-Ethylnaphthalene-d5 molecular weight and formula

An In-depth Technical Guide to 2-Ethylnaphthalene-d5

This technical guide provides a detailed overview of the core physicochemical properties of this compound, a deuterated form of 2-ethylnaphthalene. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds as internal standards or tracers in quantitative studies.

Core Physicochemical Properties

This compound is a synthetic isotopologue of 2-ethylnaphthalene where five hydrogen atoms on the ethyl group have been replaced with deuterium. This isotopic substitution is crucial for its application in mass spectrometry-based analytical methods, as it provides a distinct mass shift from its unlabeled counterpart while maintaining similar chemical and physical behaviors.

Data Summary

The fundamental molecular and physical characteristics of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C12H7D5 |

| Molecular Weight | 161.25 g/mol [1] |

| Exact Mass | 161.125 Da[1] |

| CAS Number | 1219805-14-7[1] |

| Chemical Name | 2-(1,1,2,2,2-pentadeuterioethyl)naphthalene[1] |

Experimental Context and Applications

Deuterated compounds like this compound are primarily used as internal standards in quantitative analysis, particularly in chromatography and mass spectrometry. The substitution with deuterium can sometimes influence the pharmacokinetic and metabolic properties of a compound[1]. Therefore, understanding these potential effects is a consideration during drug development[1].

Experimental Workflow: Isotope Dilution Mass Spectrometry

The primary application for this compound is in isotope dilution mass spectrometry (IDMS), a highly accurate method for quantifying analytes. A typical workflow is outlined below.

Caption: A generalized workflow for quantitative analysis using an isotopically labeled internal standard.

Logical Relationship: Analyte and Internal Standard

The core principle of using an isotopically labeled internal standard is the chemical similarity between the analyte (unlabeled compound) and the standard (labeled compound). This ensures that they behave almost identically during sample preparation and analysis, correcting for variations in extraction efficiency and instrument response.

Caption: The relationship between the analyte and its deuterated internal standard.

References

A Technical Guide to the Isotopic Enrichment of 2-Ethylnaphthalene-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the isotopic enrichment of 2-Ethylnaphthalene-d5, a deuterated analog of 2-ethylnaphthalene. This document outlines the specified enrichment level, and the primary analytical methodologies employed for its determination, namely mass spectrometry and nuclear magnetic resonance spectroscopy. This guide is intended to serve as a resource for professionals in research and development who utilize isotopically labeled compounds.

Isotopic Enrichment Level of this compound

The isotopic enrichment of a deuterated compound refers to the percentage of atoms at specific positions in the molecule that are deuterium, as opposed to the more common protium (¹H) isotope. For this compound, the ethyl group is deuterated. The accepted industry standard for isotopic enrichment is typically high to ensure the utility of the compound as an internal standard or in metabolic studies.

| Compound | Isotopic Enrichment (atom % D) |

| 2-Ethyl-d5-naphthalene | 99%[1][2] |

Note: Isotopic enrichment is a measure of the percentage of the labeled isotope at a specific site, which is distinct from the abundance of the deuterated molecular species.[3] For a D5-labeled molecule with 99% enrichment, a small percentage of molecules will contain fewer than five deuterium atoms.[3]

Analytical Methodologies for Determining Isotopic Enrichment

The determination of isotopic enrichment for deuterated compounds like this compound is crucial for its application in quantitative analysis. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques for this purpose.[4][5]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining isotopic enrichment by analyzing the mass-to-charge ratio of ions.[6] For deuterated compounds, the mass difference between the deuterated and non-deuterated isotopologues allows for their differentiation and quantification. High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap instruments, are particularly well-suited for this analysis due to their ability to resolve ions with very small mass differences.[7][8]

Experimental Protocol: Isotopic Enrichment Determination by LC-HRMS

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration appropriate for the mass spectrometer being used.

-

Chromatographic Separation: The sample is injected into a liquid chromatography (LC) system to separate the analyte from any potential impurities. A suitable reversed-phase column (e.g., C18) is typically used with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol), both of which may contain a small amount of an acidifier like formic acid to promote ionization.

-

Mass Spectrometric Analysis: The eluent from the LC column is introduced into the high-resolution mass spectrometer. The instrument is operated in full-scan mode to detect the molecular ions of both the deuterated and any residual non-deuterated 2-ethylnaphthalene.

-

Data Analysis: The relative intensities of the isotopic peaks in the mass spectrum are used to calculate the isotopic enrichment. The peak areas for the monoisotopic peak of the deuterated compound and any corresponding lower mass isotopologues are integrated.[8] Corrections for the natural abundance of isotopes (e.g., ¹³C) are applied to accurately determine the enrichment level.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another primary technique for determining isotopic enrichment and confirming the position of deuterium labeling.[4] While ¹H NMR can be used to observe the reduction in signal intensity at the deuterated positions, ²H NMR directly detects the deuterium nuclei, providing a more direct measure of enrichment. A combination of ¹H and ²H NMR can yield highly accurate results.[9]

Experimental Protocol: Isotopic Enrichment Determination by NMR

-

Sample Preparation: A precise amount of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d4) suitable for NMR analysis. An internal standard with a known concentration may be added for quantitative purposes.

-

¹H NMR Analysis: A ¹H NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the ethyl protons confirms the deuteration at these positions. The residual proton signals can be integrated and compared to the signals from the non-deuterated aromatic portion of the molecule to estimate the isotopic purity.

-

²H NMR Analysis: A ²H NMR spectrum is acquired. The presence of a signal corresponding to the deuterated ethyl group provides direct evidence of deuterium incorporation. The integral of this signal can be used to quantify the deuterium content.

-

Data Analysis: The isotopic enrichment is calculated by comparing the integrals of the residual proton signals in the ¹H NMR spectrum with the integrals of the non-deuterated protons, or by using the integral from the ²H NMR spectrum in conjunction with an internal standard.

Conclusion

The isotopic enrichment of this compound is a critical parameter that is reliably determined using high-resolution mass spectrometry and NMR spectroscopy. The established enrichment level of 99 atom % D ensures its suitability for a variety of applications in research and drug development, where it serves as a valuable tool for quantitative analysis and metabolic studies. The methodologies outlined in this guide provide a robust framework for the verification of isotopic enrichment, ensuring the quality and reliability of experimental data.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. almacgroup.com [almacgroup.com]

- 9. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Sourcing High-Purity 2-Ethylnaphthalene-d5: A Technical Guide for Researchers

For immediate release:

This technical guide provides researchers, scientists, and drug development professionals with essential information on sourcing 2-Ethylnaphthalene-d5 (CAS No. 1219805-14-7), a deuterated analog of 2-Ethylnaphthalene. This document outlines key suppliers and their product specifications, with a focus on purity, to aid in the selection of high-quality material for experimental use.

This compound is a valuable tool in various research applications, particularly in pharmacokinetic and metabolic studies where it can be used as an internal standard for quantitative analysis by mass spectrometry. The stability of the deuterium labels ensures accurate tracing and quantification of its non-deuterated counterpart.

Supplier and Purity Overview

The selection of a suitable supplier for this compound is critical to ensure the accuracy and reliability of experimental results. The following table summarizes publicly available information from prominent suppliers. Researchers are advised to request a certificate of analysis (CoA) for specific lot numbers to obtain the most accurate and up-to-date purity data.

| Supplier | Product Code | Chemical Purity | Isotopic Enrichment | Additional Information |

| InvivoChem | V63667 | ≥98% | Not specified | Deuterium labeled form of 2-Ethylnaphthalene.[1] |

| C/D/N Isotopes | D-7199 | Not specified | 99 atom % D | - |

| LGC Standards (distributor for TRC) | TRC-A634120 | Not specified | Not specified | Analyte Name: this compound (ethyl-D5).[2] |

Experimental Considerations

While specific experimental protocols for the use of this compound are highly dependent on the application, a general workflow for its use as an internal standard in a quantitative mass spectrometry-based assay is outlined below. The primary purpose of this deuterated standard is to correct for variability during sample preparation and analysis.

A crucial step before experimental use is the verification of the compound's purity and identity. Standard analytical techniques for this purpose include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the positions of deuterium labeling.

-

Mass Spectrometry (MS): To verify the molecular weight and assess the isotopic enrichment.

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the chemical purity.

Logical Workflow for Supplier Selection

The process of selecting a supplier for a critical reagent like this compound should be systematic. The following diagram illustrates a logical workflow to guide this process, from initial identification of needs to the final purchase decision.

Caption: Workflow for selecting a this compound supplier.

This guide serves as a starting point for researchers. Due to the critical nature of research materials, direct communication with suppliers and thorough review of lot-specific documentation is strongly recommended.

References

The Gold Standard of Bioanalysis: An In-depth Technical Guide to Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of quantitative analysis, particularly within pharmaceutical research and drug development, achieving the highest levels of accuracy, precision, and robustness is paramount. This technical guide provides a comprehensive overview of the core principles, practical applications, and detailed methodologies for leveraging deuterated internal standards. These powerful tools are essential for ensuring data integrity and accelerating drug development pipelines.[1][2]

Core Principles: The Foundation of Quantitative Accuracy

A deuterated internal standard is a stable isotope-labeled (SIL) version of an analyte where one or more hydrogen atoms have been replaced by deuterium, a non-radioactive isotope of hydrogen.[3] This subtle modification increases the mass of the molecule, allowing it to be distinguished from the unlabeled analyte by a mass spectrometer.[1][2] Crucially, this alteration does not significantly change the physicochemical properties of the molecule.[2]

The fundamental principle is that the deuterated standard, being chemically almost identical to the analyte, will behave in the same manner throughout the entire analytical workflow.[1][4] This includes extraction, chromatography, and ionization.[3][4] By adding a known and constant amount of the deuterated internal standard to every sample, calibrator, and quality control sample, the ratio of the analyte's signal to the internal standard's signal is used for quantification.[2] This ratio remains consistent even if the absolute signal intensities fluctuate, thereby correcting for a variety of experimental inconsistencies.[2]

The primary advantages of using deuterated internal standards include:

-

Correction for Variability: They compensate for variations in sample preparation, such as extraction efficiency and volumetric dilutions, as well as inconsistencies in instrumentation, like injection volume and mass spectrometer response.[2]

-

Mitigation of Matrix Effects: Perhaps most critically, they are indispensable for correcting the unpredictable suppression or enhancement of the analyte signal caused by co-eluting compounds from the biological matrix (e.g., plasma, urine, tissue).[2][5]

-

Improved Data Quality: The use of deuterated internal standards significantly enhances the accuracy and precision of quantitative data.[1]

Quantitative Data Presentation

The empirical evidence supporting the superiority of deuterated internal standards is compelling. The following tables summarize key performance metrics that highlight these advantages.

| Internal Standard Type | Analyte Recovery (%) | Precision (%CV) - Intra-day | Precision (%CV) - Inter-day | Accuracy (% Bias) |

| Deuterated IS | 98.5 ± 2.1 | < 5% | < 7% | ± 5% |

| Structural Analog IS | 85.2 ± 8.5 | < 15% | < 18% | ± 15% |

| No IS (External Standard) | Not Applicable | > 20% | > 25% | > ± 20% |

Caption: Comparative performance of different internal standard strategies in a typical bioanalytical assay. Data is hypothetical but representative of typical performance.

| Matrix Lot | Analyte Response (No IS) | Analyte/Deuterated IS Ratio | Matrix Effect (%) |

| Lot A | 85,000 | 0.98 | -15% |

| Lot B | 115,000 | 1.02 | +15% |

| Lot C | 92,000 | 0.99 | -8% |

| Lot D | 108,000 | 1.01 | +8% |

| Lot E | 78,000 | 0.97 | -22% |

| %CV | 17.2% | 2.1% |

Caption: Demonstration of matrix effect mitigation using a deuterated internal standard across different lots of human plasma.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of deuterated internal standards in a regulated and research environment.

Preparation of Stock and Working Solutions

-

Analyte and Deuterated Internal Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard into separate volumetric flasks. Dissolve in a suitable organic solvent (e.g., methanol, acetonitrile) to the final volume. Store at -20°C or below.[2]

-

Internal Standard Working Solution: Dilute the deuterated internal standard stock solution to a fixed concentration (e.g., 100 ng/mL) that provides an appropriate mass spectrometry response.[2]

Sample Preparation: Protein Precipitation

This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.[1]

-

Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.[1]

-

Add 20 µL of the internal standard working solution to each tube (except for blank matrix samples used to assess interference).[2] Vortex briefly to mix.[1]

-

Add 300 µL of cold acetonitrile with 0.1% formic acid to the sample.[1]

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.[1]

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[1]

-

Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[6]

-

Mobile Phase A: 0.1% formic acid in water.[6]

-

Mobile Phase B: 0.1% formic acid in methanol.[6]

-

Gradient: Start with a suitable percentage of mobile phase B, increase to a higher percentage to elute the analyte, hold, and then return to the initial conditions for equilibration.

-

Flow Rate: 0.4 mL/min.[6]

-

Injection Volume: 10 µL.[6]

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.[6]

-

Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[6]

-

SRM Transitions: Monitor the specific precursor-to-product ion transitions for both the analyte and its corresponding deuterated internal standard.[6]

-

Mandatory Visualizations

Bioanalytical Workflow Using a Deuterated Internal Standard

Caption: A typical bioanalytical workflow incorporating a deuterated internal standard.

Mitigation of Matrix Effects

Caption: Logical diagram illustrating how deuterated standards mitigate matrix effects.

Challenges and Considerations

While deuterated internal standards are the gold standard, there are potential challenges to be aware of:

-

Isotopic Exchange: In some cases, deuterium atoms can exchange with hydrogen atoms from the solvent or matrix, particularly if they are on heteroatoms like -OH or -NH groups.[7][8] This can compromise the accuracy of the results.

-

Chromatographic Shift: Deuterated compounds can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts, a phenomenon known as the "isotope effect".[7][9] If this separation leads to differential matrix effects, it can lead to inaccurate quantification.[7][10]

-

Purity: It is crucial to verify the isotopic and chemical purity of the deuterated standard, as any unlabeled impurity can artificially inflate the analyte concentration.[7][9]

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[1] Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices.[1] A thorough understanding of their physicochemical properties, appropriate selection, and careful method validation are essential for their successful implementation in both regulated and research environments.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. waters.com [waters.com]

- 10. benchchem.com [benchchem.com]

2-Ethylnaphthalene-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary application of 2-Ethylnaphthalene-d5 in scientific research. The document will detail its core function as an internal standard in analytical chemistry, provide a summary of its quantitative properties, and present a representative experimental protocol for its use.

Core Application: Internal Standard in Isotope Dilution Mass Spectrometry

This compound is the deuterated form of 2-Ethylnaphthalene, a polycyclic aromatic hydrocarbon (PAH). Its principal use in research is as an internal standard for the quantitative analysis of PAHs in various environmental and biological matrices. The technique of choice for this application is isotope dilution mass spectrometry (IDMS), most commonly coupled with gas chromatography (GC-MS).

The fundamental principle of IDMS lies in the addition of a known quantity of an isotopically labeled compound (in this case, this compound) to a sample prior to analysis. This labeled standard is chemically identical to the analyte of interest (the corresponding non-labeled PAH) and therefore exhibits the same behavior during sample extraction, cleanup, and chromatographic separation. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard in the mass spectrometer, accurate quantification can be achieved, compensating for matrix effects and variations in analytical recovery.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value |

| Chemical Formula | C₁₂H₇D₅ |

| Molecular Weight | 161.26 g/mol |

| CAS Number | 1219805-14-7 |

| Isotopic Enrichment | ≥98 atom % D |

| Appearance | Typically a solid at room temperature |

| Boiling Point | 257.8 ± 3.0 °C at 760 mmHg |

| Flash Point | 104.4 ± 0.0 °C |

| Density | 1.0 ± 0.1 g/cm³ |

Experimental Protocol: Quantification of PAHs in Soil using GC-MS

The following is a representative protocol for the determination of PAHs in a soil sample, utilizing this compound as part of a suite of deuterated internal standards.

1. Sample Preparation and Extraction

-

Sample Homogenization: A representative soil sample (approximately 10-20 g) is accurately weighed.

-

Spiking with Internal Standard: A known volume of a standard solution containing this compound and other deuterated PAHs is added to the soil sample. The concentration of the internal standard spiking solution is typically in the range of 0.5 to 40 µg/mL, depending on the expected concentration of the analytes and the instrument's sensitivity.

-

Extraction: The PAHs are extracted from the soil matrix using a suitable solvent system, such as a mixture of hexane and acetone, via methods like sonication, Soxhlet extraction, or accelerated solvent extraction (ASE).

-

Concentration and Cleanup: The extract is concentrated to a smaller volume. A cleanup step, for instance, using solid-phase extraction (SPE) with silica gel, may be employed to remove interfering compounds. The final extract is then brought to a precise volume.

2. GC-MS Analysis

-

Instrument Setup: A gas chromatograph coupled to a mass spectrometer is used. The GC is equipped with a capillary column suitable for PAH analysis (e.g., a DB-5ms).

-

Injection: A small volume (typically 1 µL) of the final extract is injected into the GC.

-

Chromatographic Separation: The GC oven temperature is programmed to separate the different PAH compounds based on their boiling points and affinity for the column's stationary phase.

-

Mass Spectrometric Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode. In this mode, the instrument is set to detect only the specific molecular ions of the target PAHs and their deuterated internal standards. This enhances the sensitivity and selectivity of the analysis.

3. Data Analysis and Quantification

-

Calibration Curve: A series of calibration standards containing known concentrations of the target PAHs and a constant concentration of the deuterated internal standards (including this compound) are analyzed. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

Quantification: The concentration of each PAH in the sample extract is determined by calculating the analyte-to-internal standard peak area ratio from the sample chromatogram and using the calibration curve to find the corresponding concentration.

Visualizing the Workflow and Principles

The following diagrams illustrate the experimental workflow for PAH analysis and the underlying principle of isotope dilution mass spectrometry.

Methodological & Application

Application Notes and Protocols for GC-MS Analysis Using 2-Ethylnaphthalene-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of naphthalene and its derivatives in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with 2-Ethylnaphthalene-d5 as an internal standard. This deuterated analog is an ideal internal standard for this analysis due to its chemical similarity to the target analytes and its distinct mass, which allows for accurate quantification by correcting for variations in sample preparation and instrument response.

Introduction

Naphthalene and its alkylated derivatives are polycyclic aromatic hydrocarbons (PAHs) that are of significant environmental and toxicological concern.[1] Accurate and sensitive quantification of these compounds is crucial in environmental monitoring, food safety, and toxicology studies. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of these analytes.[2] The use of a stable isotope-labeled internal standard, such as this compound, is essential for achieving high accuracy and precision in quantitative GC-MS analysis by compensating for potential analyte losses during sample preparation and for variations in injection volume and instrument response.[3][4]

This document outlines a validated GC-MS method using this compound for the quantification of naphthalene, 1-methylnaphthalene, 2-methylnaphthalene, 1-ethylnaphthalene, and 2-ethylnaphthalene.

Experimental Protocols

Reagents and Standards

-

Solvents: Dichloromethane (DCM), Hexane, Acetone (Pesticide residue grade or equivalent).

-

Standards: Naphthalene, 1-Methylnaphthalene, 2-Methylnaphthalene, 1-Ethylnaphthalene, 2-Ethylnaphthalene (analytical standard grade, >99% purity).

-

Internal Standard: this compound (≥98 atom % D).

-

Stock Solutions: Prepare individual stock solutions of each analyte and the internal standard in dichloromethane at a concentration of 1000 µg/mL. Store at -20°C.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 ng/mL). Each calibration standard must be spiked with the internal standard at a constant concentration (e.g., 20 ng/mL).

Sample Preparation (Water Matrix)

-

Collect 1 L of water sample in a clean amber glass bottle.

-

Spike the sample with this compound internal standard solution to achieve a final concentration of 20 ng/L.

-

Perform a liquid-liquid extraction (LLE) by adding 50 mL of dichloromethane to the water sample in a separatory funnel.

-

Shake vigorously for 2 minutes, periodically venting the funnel.

-

Allow the layers to separate and collect the organic (bottom) layer.

-

Repeat the extraction two more times with fresh 50 mL portions of dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

-

Transfer the final extract to a GC vial for analysis.

Sample Preparation (Solid Matrix - e.g., Soil, Sediment)

-

Weigh 10 g of the homogenized solid sample into a beaker.

-

Spike the sample with the this compound internal standard solution.

-

Mix the sample with 10 g of anhydrous sodium sulfate to form a free-flowing powder.

-

Transfer the mixture to a Soxhlet extraction thimble.

-

Extract the sample for 8 hours with 150 mL of a 1:1 (v/v) mixture of hexane and acetone.

-

Concentrate the extract to approximately 5 mL using a rotary evaporator.

-

Perform a solvent exchange to dichloromethane.

-

Concentrate the final extract to 1 mL under a gentle stream of nitrogen.

-

Transfer the final extract to a GC vial for analysis.

GC-MS Parameters

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Injector: Splitless mode, 280°C.

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 200°C.

-

Ramp 2: 20°C/min to 300°C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MSD Transfer Line: 280°C.

-

Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

Table 1: SIM Parameters for Target Analytes and Internal Standard

| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Naphthalene | ~10.2 | 128 | 102 | 77 |

| 2-Methylnaphthalene | ~12.5 | 142 | 141 | 115 |

| 1-Methylnaphthalene | ~12.7 | 142 | 141 | 115 |

| 2-Ethylnaphthalene | ~14.1 | 141 | 156 | 128 |

| 1-Ethylnaphthalene | ~14.3 | 141 | 156 | 128 |

| This compound (IS) | ~14.1 | 146 | 161 | 133 |

Note: Retention times are approximate and should be confirmed experimentally. The m/z values for this compound are predicted based on the mass spectrum of the unlabeled compound.[5][6]

Data Presentation

The following tables summarize the expected quantitative performance of this method. This data is illustrative and should be verified through in-house method validation.

Table 2: Calibration and Linearity

| Compound | Calibration Range (ng/mL) | R² |

| Naphthalene | 1 - 100 | >0.998 |

| 2-Methylnaphthalene | 1 - 100 | >0.997 |

| 1-Methylnaphthalene | 1 - 100 | >0.998 |

| 2-Ethylnaphthalene | 1 - 100 | >0.999 |

| 1-Ethylnaphthalene | 1 - 100 | >0.999 |

Table 3: Accuracy and Precision (Spiked Water Samples, n=5)

| Compound | Spiked Conc. (ng/L) | Mean Recovery (%) | RSD (%) |

| Naphthalene | 20 | 95.2 | 4.8 |

| 2-Methylnaphthalene | 20 | 98.1 | 3.5 |

| 1-Methylnaphthalene | 20 | 97.5 | 3.9 |

| 2-Ethylnaphthalene | 20 | 101.3 | 2.8 |

| 1-Ethylnaphthalene | 20 | 102.5 | 2.5 |

Table 4: Method Detection and Quantitation Limits

| Compound | Method Detection Limit (MDL) (ng/L) | Method Quantitation Limit (MQL) (ng/L) |

| Naphthalene | 0.5 | 1.5 |

| 2-Methylnaphthalene | 0.4 | 1.2 |

| 1-Methylnaphthalene | 0.4 | 1.2 |

| 2-Ethylnaphthalene | 0.3 | 1.0 |

| 1-Ethylnaphthalene | 0.3 | 1.0 |

Visualizations

Caption: Experimental workflow for GC-MS analysis.

Caption: Logic of internal standard quantification.

References

- 1. A Critical Review of Naphthalene Sources and Exposures Relevant to Indoor and... [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 5. Naphthalene, 2-ethyl- [webbook.nist.gov]

- 6. 2-ETHYLNAPHTHALENE(939-27-5) MS spectrum [chemicalbook.com]

Application Note: High-Sensitivity LC-MS/MS Protocol for Polycyclic Aromatic Hydrocarbon (PAH) Analysis Using 2-Ethylnaphthalene-d5 as an Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of priority Polycyclic Aromatic Hydrocarbons (PAHs) in environmental and food matrices. The protocol incorporates 2-Ethylnaphthalene-d5 as an internal standard to ensure high accuracy and precision in quantification. The methodology presented here provides a comprehensive workflow, from sample extraction to data analysis, suitable for researchers, scientists, and professionals in drug development and environmental monitoring. The use of deuterated internal standards is a common practice for accurate quantification of PAHs.[1][2]

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental and health concern due to their carcinogenic and mutagenic properties.[3][4][5] They are formed from the incomplete combustion of organic materials and are widespread pollutants found in air, water, soil, and food.[4][5] Regulatory bodies worldwide have set stringent limits for PAH levels, necessitating sensitive and reliable analytical methods for their detection and quantification.

LC-MS/MS has emerged as a powerful technique for PAH analysis, offering high selectivity and sensitivity.[3][6] The use of an internal standard is crucial to correct for variations in sample preparation and instrument response. A suitable internal standard should have similar chemical and physical properties to the analytes of interest but be isotopically distinct. This compound is an excellent choice as an internal standard for the analysis of a range of PAHs due to its structural similarity and mass difference.

This application note provides a detailed protocol for the extraction and analysis of 16 priority PAHs using LC-MS/MS with this compound as the internal standard.

Experimental Workflow

A generalized workflow for the analysis of PAHs using LC-MS/MS is depicted below. The process begins with sample collection and homogenization, followed by the addition of the internal standard and subsequent extraction. The extract is then concentrated and cleaned up before being analyzed by LC-MS/MS.

Caption: Figure 1. Experimental Workflow for PAH Analysis.

Detailed Experimental Protocol

Reagents and Materials

-

Solvents: Acetonitrile, Methanol, Water (all LC-MS grade)

-

Standards: Certified reference standards of the 16 priority PAHs and this compound.

-

Solid Phase Extraction (SPE) Cartridges: C18 cartridges (or other suitable phase depending on the matrix).

-

Filters: 0.22 µm PTFE syringe filters.

Standard Preparation

-

Stock Solutions: Prepare individual stock solutions of each PAH and this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 100 µg/mL.

-

Working Standard Mixture: Prepare a mixed working standard solution containing all 16 PAHs at a concentration of 1 µg/mL.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 1 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the working standard mixture. Each calibration standard should be spiked with the internal standard spiking solution to a final concentration of 10 ng/mL.

Sample Preparation

The following is a general procedure for water samples. For solid or food samples, an initial extraction step (e.g., Soxhlet, QuEChERS) will be necessary.

-

Spiking: To a 100 mL water sample, add a known amount of the this compound internal standard spiking solution to achieve a final concentration of 10 ng/mL.

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove interferences.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the PAHs with 5 mL of acetonitrile.

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the initial mobile phase composition.

-

Filter the reconstituted sample through a 0.22 µm PTFE syringe filter prior to LC-MS/MS analysis.

-

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 column suitable for PAH analysis (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A suitable gradient to separate the 16 PAHs. An example is provided in Table 1.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS):

-

Ionization Source: Atmospheric Pressure Photoionization (APPI) or Atmospheric Pressure Chemical Ionization (APCI). APCI is often chosen for its robustness and sensitivity for PAHs.[3][6]

-

Ionization Mode: Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for each PAH and the internal standard must be optimized. Example transitions are provided in Table 2.

-

Data Presentation

Quantitative Data Summary

The performance of the method should be evaluated by assessing its linearity, limits of detection (LOD), limits of quantitation (LOQ), and recovery. The following tables provide a template for presenting this data.

| Time (min) | % Mobile Phase B (Acetonitrile) |

| 0.0 | 40 |

| 15.0 | 100 |

| 20.0 | 100 |

| 20.1 | 40 |

| 25.0 | 40 |

| Table 1: Example LC Gradient Program |

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Naphthalene | 128.1 | 102.1 | 25 |

| Acenaphthylene | 152.1 | 126.1 | 30 |

| Acenaphthene | 154.2 | 153.2 | 20 |

| Fluorene | 166.2 | 139.1 | 35 |

| Phenanthrene | 178.2 | 152.2 | 30 |

| Anthracene | 178.2 | 152.2 | 30 |

| Fluoranthene | 202.2 | 176.2 | 35 |

| Pyrene | 202.2 | 176.2 | 35 |

| Benz[a]anthracene | 228.3 | 202.2 | 40 |

| Chrysene | 228.3 | 202.2 | 40 |

| Benzo[b]fluoranthene | 252.3 | 226.2 | 45 |

| Benzo[k]fluoranthene | 252.3 | 226.2 | 45 |

| Benzo[a]pyrene | 252.3 | 226.2 | 45 |

| Indeno[1,2,3-cd]pyrene | 276.3 | 250.2 | 50 |

| Dibenz[a,h]anthracene | 278.3 | 252.2 | 50 |

| Benzo[ghi]perylene | 276.3 | 250.2 | 50 |

| This compound | 163.2 | 134.1 | 28 |

| Table 2: Example MRM Transitions for PAHs and Internal Standard |

| Analyte | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |

| Naphthalene | >0.99 | 0.05 | 0.15 | 85-110 |

| Acenaphthylene | >0.99 | 0.04 | 0.12 | 88-105 |

| Acenaphthene | >0.99 | 0.05 | 0.15 | 90-110 |

| Fluorene | >0.99 | 0.03 | 0.10 | 92-108 |

| Phenanthrene | >0.99 | 0.02 | 0.06 | 95-105 |

| Anthracene | >0.99 | 0.02 | 0.06 | 93-107 |

| Fluoranthene | >0.99 | 0.01 | 0.03 | 98-104 |

| Pyrene | >0.99 | 0.01 | 0.03 | 97-105 |

| Benz[a]anthracene | >0.99 | 0.01 | 0.03 | 95-108 |

| Chrysene | >0.99 | 0.01 | 0.03 | 96-106 |

| Benzo[b]fluoranthene | >0.99 | 0.02 | 0.06 | 94-109 |

| Benzo[k]fluoranthene | >0.99 | 0.02 | 0.06 | 93-110 |

| Benzo[a]pyrene | >0.99 | 0.01 | 0.03 | 95-105 |

| Indeno[1,2,3-cd]pyrene | >0.99 | 0.02 | 0.06 | 90-112 |

| Dibenz[a,h]anthracene | >0.99 | 0.02 | 0.06 | 88-115 |

| Benzo[ghi]perylene | >0.99 | 0.02 | 0.06 | 85-115 |

| Table 3: Example Method Performance Data |

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of 16 priority PAHs in various matrices. The use of this compound as an internal standard ensures the accuracy and precision of the results by compensating for matrix effects and variations in sample preparation. This protocol is suitable for routine monitoring and research applications where accurate determination of PAHs is required.

References

- 1. Accurate quantification of polycyclic aromatic hydrocarbons in environmental samples using deuterium-labeled compounds as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of Polycyclic Aromatic Hydrocarbons in Industrial Harbor Sediments by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciex.com [sciex.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. theanalyticalscientist.com [theanalyticalscientist.com]

- 6. nemc.us [nemc.us]

Application Notes and Protocols for the Use of 2-Ethylnaphthalene-d5 in Environmental Sample Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 2-Ethylnaphthalene-d5 as a surrogate standard in the quantitative analysis of polycyclic aromatic hydrocarbons (PAHs) in environmental samples. The protocols detailed below are primarily focused on Gas Chromatography-Mass Spectrometry (GC-MS), a widely accepted and robust analytical technique for PAH determination.

Introduction

This compound is a deuterated analog of 2-Ethylnaphthalene, a polycyclic aromatic hydrocarbon. In environmental analysis, deuterated compounds are invaluable as surrogate standards. A surrogate standard is a compound of known concentration that is added to a sample in the laboratory before any preparation or analysis steps. Since the surrogate is chemically similar to the target analytes, its recovery through the analytical process provides a measure of the efficiency and accuracy of the method for the actual sample matrix. By correcting for the recovery of the surrogate, a more accurate quantification of the target analytes can be achieved. This compound is particularly suitable for monitoring the recovery of 2- and 3-ring PAHs from various environmental matrices such as soil, water, and sediment.

Key Applications

-

Environmental Monitoring: Assessing the extent of PAH contamination in soil, sediment, and water bodies from industrial discharges, oil spills, and combustion sources.

-

Remediation Assessment: Monitoring the effectiveness of cleanup efforts at contaminated sites.

-

Food Safety: As PAHs can accumulate in the food chain, this method can be adapted for the analysis of foodstuffs.

-

Toxicological Studies: In the context of drug development and environmental health, understanding the prevalence and concentration of PAHs is crucial for toxicological risk assessment.

Analytical Principle

The core of this analytical approach is the isotope dilution technique coupled with GC-MS. A known amount of this compound is spiked into the environmental sample. The sample then undergoes extraction and cleanup to isolate the PAHs. The extract is subsequently analyzed by GC-MS. The gas chromatograph separates the individual PAH compounds, and the mass spectrometer detects and quantifies them based on their unique mass-to-charge ratios (m/z). By comparing the response of the native 2-Ethylnaphthalene to the deuterated standard, and accounting for the recovery of the this compound, a precise and accurate concentration of the native compound and other similar PAHs can be determined.

Experimental Protocols

Protocol for Analysis of PAHs in Soil and Sediment

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, followed by GC-MS analysis.

4.1.1. Materials and Reagents

-

This compound surrogate standard solution (e.g., 10 µg/mL in a suitable solvent like acetone or dichloromethane)

-

PAH calibration standards

-

Solvents: Acetonitrile, Dichloromethane (DCM), Hexane (all pesticide residue grade or equivalent)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Sodium Chloride (NaCl)

-

Primary Secondary Amine (PSA) sorbent

-

C18 sorbent

-

Centrifuge tubes (50 mL and 15 mL)

-

Glass vials with PTFE-lined caps

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

4.1.2. Sample Preparation and Extraction

-

Sample Homogenization: Air-dry the soil/sediment sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

-

Weighing and Spiking: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add a known volume of the this compound surrogate standard solution (e.g., 100 µL of a 10 µg/mL solution to yield a spiking level of 100 ng/g).

-

Hydration: Add 10 mL of deionized water to the tube and vortex for 30 seconds to hydrate the sample.

-

Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

-

Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube. Immediately cap and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the acetonitrile supernatant to a 15 mL centrifuge tube containing 150 mg of PSA, 150 mg of C18, and 900 mg of anhydrous MgSO₄.

-

Vortex and Centrifuge: Vortex the d-SPE tube for 1 minute and then centrifuge at ≥3000 rpm for 5 minutes.

-

Concentration and Solvent Exchange: Transfer the cleaned extract to a clean tube and evaporate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of hexane or another suitable solvent for GC-MS analysis.

4.1.3. Workflow Diagram

Caption: Workflow for PAH analysis in soil/sediment.

Protocol for Analysis of PAHs in Water

This protocol utilizes liquid-liquid extraction (LLE) for the separation of PAHs from the aqueous matrix.

4.2.1. Materials and Reagents

-

This compound surrogate standard solution (e.g., 1 µg/mL in acetone)

-

PAH calibration standards

-

Dichloromethane (DCM), pesticide residue grade or equivalent

-

Sodium sulfate (anhydrous)

-

Separatory funnel (1 L)

-

Kuderna-Danish (K-D) concentrator or equivalent

-

Glass vials with PTFE-lined caps

4.2.2. Sample Preparation and Extraction

-

Sample Collection and Spiking: Collect a 1 L water sample in a clean glass container. In the laboratory, transfer the sample to a 1 L separatory funnel. Spike the sample with a known amount of the this compound surrogate standard (e.g., 100 µL of a 1 µg/mL solution to yield a spiking level of 100 ng/L).

-

First Extraction: Add 60 mL of DCM to the separatory funnel. Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.

-

Phase Separation: Allow the layers to separate for at least 10 minutes.

-

Collect Organic Layer: Drain the lower DCM layer through a funnel containing anhydrous sodium sulfate (to remove residual water) into a K-D flask.

-

Repeat Extraction: Repeat the extraction two more times with fresh 60 mL portions of DCM, collecting the DCM extracts in the same K-D flask.

-

Concentration: Concentrate the combined extracts to approximately 1 mL using the K-D apparatus on a water bath.

-

Final Volume Adjustment: Further concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Analysis: The extract is now ready for GC-MS analysis.

4.2.3. Workflow Diagram

Caption: Workflow for PAH analysis in water.

GC-MS Instrumental Analysis

The following are typical GC-MS parameters for PAH analysis. These should be optimized for the specific instrument and column used.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | 60 °C (hold 2 min), ramp to 320 °C at 8 °C/min, hold 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Transfer Line Temp. | 290 °C |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

4.3.1. Selected Ion Monitoring (SIM) Parameters

For the quantification of 2-Ethylnaphthalene and its deuterated surrogate, the following ions should be monitored. The quantification ion is used for calculating the concentration, while the qualifier ions are used for confirmation of the compound's identity.

| Compound | Ion Type | m/z |

| 2-Ethylnaphthalene | Quantification | 156 |

| Qualifier | 141 | |

| Qualifier | 128 | |

| This compound | Quantification | 161 |

| Qualifier | 146 |

Data Presentation and Quality Control

Calibration

A multi-point calibration curve (typically 5-7 points) should be prepared for each target PAH, including 2-Ethylnaphthalene. The concentration of the this compound surrogate should be kept constant in all standards and samples.

Quantification

The concentration of the target analytes is calculated using the following formula:

Concentrationanalyte = (Areaanalyte / Areasurrogate) * (Concentrationsurrogate / RRF)

Where RRF is the Relative Response Factor determined from the calibration curve.

Quality Control

The performance of the method should be monitored through the analysis of laboratory control samples, method blanks, and matrix spikes. The recovery of this compound is a key indicator of method performance for each sample.

Table 1: Typical Performance Data for this compound as a Surrogate Standard

| Matrix | Typical Spiking Level | Expected Recovery (%) |

| Soil/Sediment | 50 - 200 ng/g | 60 - 120 |

| Water | 50 - 200 ng/L | 50 - 110 |

Note: These are general recovery ranges for PAHs. The specific recovery of this compound may vary depending on the specific sample matrix and the efficiency of the extraction and cleanup procedures. Laboratories should establish their own acceptance criteria based on performance data.

Table 2: GC-MS Parameters Summary

| Analyte | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| 2-Ethylnaphthalene | Approx. 15-20 | 156 | 141 | 128 |

| This compound | Approx. 15-20 | 161 | 146 | - |

*Retention times are approximate and will vary depending on the specific GC column and conditions used.

Logical Relationship Diagram

Caption: Logical flow for quantitative analysis using a surrogate.

Conclusion

The use of this compound as a surrogate standard provides a robust and reliable method for the accurate quantification of PAHs in complex environmental matrices. The protocols outlined in these application notes, when coupled with appropriate quality control measures, will enable researchers and scientists to generate high-quality data for environmental assessment and related fields. It is essential to validate these methods in-house to establish performance characteristics for specific applications and matrices.

Application Note: High-Accuracy PAH Analysis in Environmental Samples Using Deuterated Standards in Accordance with EPA Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of polycyclic aromatic hydrocarbons (PAHs) in environmental matrices is a critical task for ensuring public health and environmental protection. Many PAHs are carcinogenic and mutagenic, necessitating sensitive and reliable analytical methods for their detection at trace levels.[1] U.S. Environmental Protection Agency (EPA) methods, such as 8270 and 625, are foundational for the analysis of semivolatile organic compounds, including PAHs, in various sample types like water, soil, and solid waste.[2][3] A key component of these methods is the use of deuterated PAH standards to improve the accuracy and precision of the results through isotope dilution mass spectrometry (IDMS).[4][5]

This application note provides detailed protocols and quantitative data for the utilization of deuterated PAH standards in environmental sample analysis, adhering to EPA guidelines. The use of isotopically labeled standards, which closely mimic the chemical and physical properties of their native counterparts, allows for effective correction of analyte loss during sample preparation and variations in instrument response.[4][5]

Principle of Isotope Dilution

Isotope dilution is a powerful analytical technique that involves adding a known amount of an isotopically labeled standard (e.g., a deuterated PAH) to a sample before any processing.[4] The fundamental assumption is that the labeled standard will behave identically to the native analyte throughout the entire analytical procedure, including extraction, cleanup, and instrumental analysis.[4][5] By measuring the ratio of the native analyte to its labeled counterpart using mass spectrometry, it is possible to accurately quantify the analyte concentration, compensating for procedural losses and matrix effects.[5]

Featured EPA Methods

Several EPA methods recommend or require the use of deuterated standards for PAH analysis. This application note focuses on protocols derived from the following key methods:

-

EPA Method 8270: This method is widely used for the determination of semivolatile organic compounds in various solid waste matrices, soils, and water by gas chromatography/mass spectrometry (GC/MS).[3][6] It specifies the use of deuterated internal standards for quantification.[7][8]

-

EPA Method 625: This method is designed for the analysis of semivolatile organic pollutants in industrial discharges and other environmental samples by GC/MS.[9][10] It outlines the use of deuterated surrogate standards to monitor extraction efficiency.[2]

-

EPA Method TO-13A: This method focuses on the determination of PAHs in ambient air using a combination of a filter and a sorbent cartridge, followed by GC/MS analysis.[11]

Experimental Protocols